molecular formula C22H25N3O4S B11233577 4-methoxy-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11233577
M. Wt: 427.5 g/mol
InChI Key: WBCMOEOEIFEPRI-UHFFFAOYSA-N
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Description

4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridazine ring, and methoxy and methyl substituents

Preparation Methods

The synthesis of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the pyridazine ring. Common synthetic routes may involve:

    Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions.

    Introduction of the Pyridazine Ring: This can be achieved through various cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Methoxy and Methyl Substituents: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings, using reagents such as sodium methoxide or sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonamide groups.

    Industrial Applications: It can be used in the development of new catalysts or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE include:

    4-Methoxy-2,5-dimethyl-3(2H)-furanone: This compound shares the methoxy and methyl substituents but has a different core structure.

    4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: This compound has a similar sulfonamide group but a different aromatic ring system.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone: This compound also shares the methoxy and methyl substituents but has a furanone core.

The uniqueness of 4-METHOXY-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C22H25N3O4S/c1-15-5-7-18(8-6-15)19-9-10-22(25-24-19)29-12-11-23-30(26,27)21-14-16(2)20(28-4)13-17(21)3/h5-10,13-14,23H,11-12H2,1-4H3

InChI Key

WBCMOEOEIFEPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C

Origin of Product

United States

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